N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Brand Name: Vulcanchem
CAS No.: 866013-38-9
VCID: VC4688261
InChI: InChI=1S/C29H36N4O6S/c1-31(21-8-4-2-5-9-21)26(35)18-33-22-13-15-40-27(22)28(36)32(29(33)37)14-7-3-6-10-25(34)30-17-20-11-12-23-24(16-20)39-19-38-23/h11-13,15-16,21H,2-10,14,17-19H2,1H3,(H,30,34)
SMILES: CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3
Molecular Formula: C29H36N4O6S
Molecular Weight: 568.69

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

CAS No.: 866013-38-9

Cat. No.: VC4688261

Molecular Formula: C29H36N4O6S

Molecular Weight: 568.69

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide - 866013-38-9

Specification

CAS No. 866013-38-9
Molecular Formula C29H36N4O6S
Molecular Weight 568.69
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Standard InChI InChI=1S/C29H36N4O6S/c1-31(21-8-4-2-5-9-21)26(35)18-33-22-13-15-40-27(22)28(36)32(29(33)37)14-7-3-6-10-25(34)30-17-20-11-12-23-24(16-20)39-19-38-23/h11-13,15-16,21H,2-10,14,17-19H2,1H3,(H,30,34)
Standard InChI Key MUEYSTROLNOLBT-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a thieno[3,2-d]pyrimidine core, a heterocyclic system known for its bioactivity in kinase inhibition . Key substituents include:

  • A benzodioxole group (C₆H₅O₂) at the N-terminus, linked via a methylene bridge.

  • A hexanamide chain at position 6, connecting the thienopyrimidine core to a cyclohexyl(methyl)amino-2-oxoethyl moiety.

Systematic Nomenclature

The IUPAC name reflects its connectivity:

  • Benzo[d] dioxol-5-ylmethyl: Benzodioxole substituent at position 5.

  • Thieno[3,2-d]pyrimidin-2,4-dione: Core structure with ketone groups at positions 2 and 4.

  • Hexanamide: Six-carbon amide chain facilitating linkage to the cyclohexyl group.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₈N₅O₆SCalculated
Molecular Weight640.73 g/mol
XLogP3~3.8 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves multi-step reactions, drawing from methodologies for analogous thienopyrimidines :

  • Core Formation: Gewald reaction to construct the thieno[3,2-d]pyrimidine core using ethyl cyanoacetate and sulfur .

  • Substitution: Introduction of the hexanamide chain via nucleophilic acyl substitution.

  • Functionalization: Coupling the benzodioxole and cyclohexyl groups using amide bond formation or Ullmann-type reactions .

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationFormamide, reflux70–85%
2ChlorinationPOCl₃, DMF90%
3Amide CouplingEDC/HOBt, DCM60–75%

Analytical Data

  • NMR: Expected peaks include δ 1.3–1.7 ppm (cyclohexyl CH₂), δ 3.2–3.5 ppm (N-methyl), and δ 6.8–7.1 ppm (benzodioxole aromatic protons) .

  • MS (ESI+): m/z 641.4 [M+H]⁺ .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated ~3.8, indicating moderate lipophilicity suitable for cell membrane penetration .

  • Solubility: Poor aqueous solubility (<1 µg/mL); requires DMSO or ethanol for dissolution .

Stability

  • Thermal Stability: Decomposes above 200°C (DSC).

  • Photostability: Sensitive to UV light; storage in amber vials recommended .

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs of thienopyrimidines exhibit potent inhibition of FLT3 and VEGFR2 kinases . Key interactions:

  • The thienopyrimidine core binds to the ATP pocket.

  • The cyclohexyl group enhances hydrophobic interactions with kinase domains .

Table 3: In Vitro Activity of Analogs

CompoundTargetIC₅₀ (µM)Source
Thienopyrimidine 5FLT332.4
Benzodioxole-derivativeVEGFR218.9

Antiproliferative Effects

  • GI₅₀: ~10 µM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

  • Apoptosis Induction: Caspase-3/7 activation observed in treated cells.

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